Cas no 959352-55-7 (3-{(4-Bromophenyl)sulfonylamino}-thiophene-2-carboxylic acid)
3-{(4-Bromophenyl)sulfonylamino}-thiophene-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(4-Bromophenylsulfonamido)thiophene-2-carboxylic acid
- 3-{[(4-Bromophenyl)sulfonyl]amino}-thiophene-2-carboxylic acid
- 2-Thiophenecarboxylic acid, 3-[[(4-bromophenyl)sulfonyl]amino]-
- 3-{(4-Bromophenyl)sulfonylamino}-thiophene-2-carboxylic acid
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- MDL: MFCD12577610
- Inchi: 1S/C11H8BrNO4S2/c12-7-1-3-8(4-2-7)19(16,17)13-9-5-6-18-10(9)11(14)15/h1-6,13H,(H,14,15)
- InChI Key: WTKNIIJLHKRYGT-UHFFFAOYSA-N
- SMILES: C1(C(O)=O)SC=CC=1NS(C1=CC=C(Br)C=C1)(=O)=O
3-{(4-Bromophenyl)sulfonylamino}-thiophene-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B010637-50mg |
3-{[(4-Bromophenyl)sulfonyl]amino}-thiophene-2-carboxylic acid |
959352-55-7 | 50mg |
$ 115.00 | 2022-06-07 | ||
| TRC | B010637-100mg |
3-{[(4-Bromophenyl)sulfonyl]amino}-thiophene-2-carboxylic acid |
959352-55-7 | 100mg |
$ 190.00 | 2022-06-07 | ||
| abcr | AB371718-500 mg |
3-{[(4-Bromophenyl)sulfonyl]amino}thiophene-2-carboxylic acid, 90%; . |
959352-55-7 | 90% | 500MG |
€236.40 | 2023-03-08 | |
| abcr | AB371718-1 g |
3-{[(4-Bromophenyl)sulfonyl]amino}thiophene-2-carboxylic acid, 90%; . |
959352-55-7 | 90% | 1g |
€306.00 | 2023-03-08 | |
| A2B Chem LLC | AI87016-1mg |
3-(4-bromobenzenesulfonamido)thiophene-2-carboxylic acid |
959352-55-7 | >90% | 1mg |
$201.00 | 2024-07-18 | |
| A2B Chem LLC | AI87016-5mg |
3-(4-bromobenzenesulfonamido)thiophene-2-carboxylic acid |
959352-55-7 | >90% | 5mg |
$214.00 | 2024-07-18 | |
| A2B Chem LLC | AI87016-10mg |
3-(4-bromobenzenesulfonamido)thiophene-2-carboxylic acid |
959352-55-7 | >90% | 10mg |
$240.00 | 2024-07-18 | |
| A2B Chem LLC | AI87016-50mg |
3-(4-bromobenzenesulfonamido)thiophene-2-carboxylic acid |
959352-55-7 | >90% | 50mg |
$298.00 | 2024-07-18 | |
| A2B Chem LLC | AI87016-500mg |
3-(4-bromobenzenesulfonamido)thiophene-2-carboxylic acid |
959352-55-7 | >90% | 500mg |
$308.00 | 2024-07-18 | |
| A2B Chem LLC | AI87016-1g |
3-(4-bromobenzenesulfonamido)thiophene-2-carboxylic acid |
959352-55-7 | >90% | 1g |
$365.00 | 2024-07-18 |
3-{(4-Bromophenyl)sulfonylamino}-thiophene-2-carboxylic acid Suppliers
3-{(4-Bromophenyl)sulfonylamino}-thiophene-2-carboxylic acid Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 3-{(4-Bromophenyl)sulfonylamino}-thiophene-2-carboxylic acid
Introduction to 3-{(4-Bromophenyl)sulfonylamino}-thiophene-2-carboxylic acid (CAS No. 959352-55-7)
3-{(4-Bromophenyl)sulfonylamino}-thiophene-2-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 959352-55-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of sulfonylamino derivatives, featuring a thiophene core that is functionalized with both a carboxylic acid group and a sulfonylamino moiety. The presence of a 4-bromophenyl substituent further enhances its structural complexity and potential biological activity, making it a valuable scaffold for drug discovery and development.
The thiophene ring is a heterocyclic aromatic structure that is widely recognized for its role in various biologically active molecules, including antiviral, anticancer, and anti-inflammatory agents. The integration of the sulfonylamino group into the thiophene framework introduces additional polar and hydrogen-bonding capabilities, which can modulate the compound's solubility, bioavailability, and interactions with biological targets. The carboxylic acid functionality at the 2-position of the thiophene ring provides an acidic proton, enabling various chemical modifications and further derivatization to tailor its pharmacological properties.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies suggest that the 4-bromophenyl substituent may enhance binding affinity by forming π-stacking interactions with aromatic residues in protein targets, while the sulfonylamino group can engage in hydrogen bonding or electrostatic interactions. These features make 3-{(4-Bromophenyl)sulfonylamino}-thiophene-2-carboxylic acid a promising candidate for developing novel therapeutic agents targeting diseases such as cancer, neurodegenerative disorders, and infectious diseases.
In the realm of drug discovery, sulfonamides are well-documented pharmacophores due to their ability to modulate enzyme activity and receptor binding. The incorporation of a sulfonylamino group into a thiophene scaffold expands the structural diversity of potential drug candidates. Preliminary studies have indicated that derivatives of this compound may exhibit inhibitory effects on enzymes such as kinases and proteases, which are often overexpressed in pathological conditions. The 4-bromophenyl moiety's electronic properties could also influence metabolic stability and pharmacokinetic profiles, making it essential to investigate these aspects during lead optimization.
The synthesis of 3-{(4-Bromophenyl)sulfonylamino}-thiophene-2-carboxylic acid involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. Common synthetic routes include sulfonylation reactions followed by carboxylation at the 2-position of the thiophene ring. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to introduce the 4-bromophenyl substituent efficiently. The development of greener synthetic methodologies has also been explored to minimize environmental impact while maintaining high chemical yields.
From a medicinal chemistry perspective, the structural features of this compound provide multiple opportunities for derivatization. By modifying either the sulfonylamino or carboxylic acid groups, researchers can fine-tune its pharmacological properties. For instance, replacing the carboxylic acid with an amide or ester can alter solubility and metabolic stability, while varying the substitution pattern on the thiophene ring can influence receptor selectivity. Such modifications are crucial for optimizing drug candidates for clinical translation.
Recent publications highlight the importance of heterocyclic compounds in addressing unmet medical needs. The thiophene scaffold has been extensively studied for its role in antimicrobial and antifungal agents due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways. When combined with sulfonamide functionalities, these compounds exhibit enhanced bioactivity against resistant strains. The presence of a 4-bromophenyl group may further contribute to this bioactivity by improving binding affinity or modulating enzyme kinetics.
In conclusion, 3-{(4-Bromophenyl)sulfonylamino}-thiophene-2-carboxylic acid (CAS No. 959352-55-7) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups—namely the thiophene core, sulfonylamino moiety, and carboxylic acid—along with the electron-withdrawing 4-bromophenyl substituent—makes it an attractive scaffold for developing novel therapeutics. Continued investigation into its biological activity and synthetic pathways will likely yield valuable insights into its therapeutic applications.
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